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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of
acalabrutinib (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in
mouse models of lymphoma. The following protocols and data are intended to serve as a guide
for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of
acalabrutinib.

Mechanism of Action

Acalabrutinib is a highly selective and potent inhibitor of BTK, a key enzyme in the B-cell
receptor (BCR) signaling pathway.[1] By covalently binding to the cysteine residue Cys481 in
the BTK active site, acalabrutinib irreversibly inhibits its kinase activity.[1] This disruption of the
BCR signaling cascade ultimately inhibits B-cell proliferation, survival, and trafficking, making it
an effective therapeutic agent for various B-cell malignancies.[1]
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Figure 1: Acalabrutinib inhibits the BCR signaling pathway.
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Murine Models of Lymphoma

The selection of an appropriate mouse model is critical for the preclinical evaluation of
acalabrutinib. The most commonly utilized models for studying B-cell malignancies include:

e TCL1 Adoptive Transfer Model: This model is particularly relevant for Chronic Lymphocytic
Leukemia (CLL). It involves the intravenous injection of splenocytes from leukemic Ep-TCL1
transgenic mice into immunocompetent recipient mice, leading to the rapid and consistent
development of CLL.

o Patient-Derived Xenograft (PDX) Models in NSG Mice: These models involve the
engraftment of primary human lymphoma cells or tumor fragments into severely
immunodeficient NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ (NSG) mice. PDX models are valuable
as they closely recapitulate the heterogeneity and drug response of the original patient's
tumor. This approach can be used for various lymphoma subtypes, including Mantle Cell
Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL).

Acalabrutinib Dosage and Administration in Mouse
Models

The dosage and route of administration of acalabrutinib can vary depending on the mouse
model, the lymphoma subtype, and the specific experimental goals. The following tables
summarize reported dosages from preclinical studies.

Table 1: Acalabrutinib Dosage in TCL1 Adoptive Transfer
Mouse Model (CLL)
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Administration Dosing

Dosage Vehicle Reference

Route Schedule
o Ad libitum,

In Drinking Water  0.16 mg/mL ) 2% w/v HPBCD [2]
continuous
o Ad libitum,

In Drinking Water  0.15 mg/mL ) 2% w/v HPBCD [3]
continuous

Single dose for N
Oral Gavage 1.3 - 2.9 mg/kg ] Not specified [4]
potency studies

Single dose for
Oral Gavage 25 mg/kg pharmacodynami  Not specified [4]

¢ studies

Table 2: Acalabrutinib Dosage in NSG Xenograft Mouse
Maodels (Various Lymphomas)

Lymphoma  Administrat Dosing .
. Dosage Vehicle Reference
Subtype ion Route Schedule
In Drinking 0.006 - 0.3 Ad libitum, -
CLL ] Not specified [1]
Water mg/mL continuous
25-10 Once or twice N
MCL Oral Gavage ) Not specified [5]
mg/kg daily
25-20 Every 12 or -
DLBCL Oral Gavage Not specified [6]
mg/kg 24 hours

Experimental Protocols
Protocol 1: Establishment of the TCL1 Adoptive Transfer
CLL Model

This protocol describes the induction of CLL in C57BL/6 mice through the adoptive transfer of
splenocytes from leukemic Ep-TCL1 transgenic mice.
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Figure 2: Workflow for the TCL1 adoptive transfer model.
Materials:
e Leukemic Ep-TCL1 transgenic donor mice
e C57BL/6 recipient mice (6-8 weeks old)
o Sterile phosphate-buffered saline (PBS)
e Red blood cell (RBC) lysis buffer
e Cell strainer (70 pm)
e Syringes and needles (27-30 gauge)
Procedure:

e Harvesting Splenocytes:

o

Euthanize a leukemic Ep-TCL1 transgenic mouse.

o

Under sterile conditions, surgically remove the spleen and place it in a petri dish
containing cold, sterile PBS.

o

Gently mash the spleen through a 70 pum cell strainer using the plunger of a syringe to
create a single-cell suspension.

o

Wash the cell strainer with PBS to collect any remaining cells.
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e RBC Lysis:
o Centrifuge the cell suspension and discard the supernatant.

o Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room
temperature.

o Add excess PBS to stop the lysis reaction and centrifuge the cells.
o Cell Counting and Resuspension:
o Resuspend the cell pellet in PBS.
o Perform a cell count and assess viability (e.g., using trypan blue exclusion).
o Adjust the cell concentration to 1x108 cells/mL in sterile PBS.
e Adoptive Transfer:

o Inject 100 pL of the cell suspension (1x107 cells) intravenously into the lateral tail vein of
each recipient C57BL/6 mouse.

e Monitoring:

o Monitor the mice for signs of leukemia development, which typically occurs within 2-4
weeks.

o Peripheral blood can be collected periodically to monitor the percentage of CD5+/B220+
leukemic cells by flow cytometry.

e Treatment Initiation:

o Once the desired level of leukemia engraftment is achieved (e.g., >10% leukemic cells in
peripheral blood), initiate acalabrutinib treatment as described in Protocol 3.

Protocol 2: Establishment of a Patient-Derived Xenograft
(PDX) Model in NSG Mice
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This protocol outlines the procedure for engrafting human lymphoma cells into immunodeficient
NSG mice.

Patient with Lymphoma Obtain Primary Tumor Process Tissue/Cells
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T
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Figure 3: Workflow for establishing a PDX model.

Materials:

e Fresh human lymphoma tissue or isolated primary lymphoma cells

e NSG mice (6-8 weeks old)

o Matrigel (optional, for subcutaneous implantation)

e Surgical instruments for tissue implantation

o Syringes and needles

Procedure:

e Preparation of Tumor Material:

o For Solid Tumors (e.g., DLBCL, MCL):

» Under sterile conditions, mince the tumor tissue into small fragments (1-2 mms).

» (Optional) Dissociate a portion of the tumor into a single-cell suspension using
enzymatic digestion (e.g., collagenase/dispase).

o For Leukemic Cells (e.g., CLL):
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» |solate mononuclear cells from patient peripheral blood or bone marrow using density
gradient centrifugation (e.g., Ficoll-Paque).

e Implantation:
o Subcutaneous Implantation:

Anesthetize the NSG mouse.

Make a small incision in the skin on the flank of the mouse.

Create a subcutaneous pocket using blunt dissection.

Implant a small tumor fragment or a mixture of tumor cells and Matrigel into the pocket.

Close the incision with surgical clips or sutures.
o Intravenous Injection:
» Resuspend single lymphoma cells in sterile PBS.

» Inject the desired number of cells (typically 1-10 x 10°) into the lateral tail vein of the
NSG mouse.

e Monitoring:

o For Subcutaneous Tumors: Monitor tumor growth by measuring tumor volume with
calipers at regular intervals.

o For Disseminated Disease: Monitor for signs of disease progression (e.g., weight loss,
ruffled fur, hind-limb paralysis) and assess engraftment in peripheral blood, bone marrow,
and spleen by flow cytometry for human CD45+ cells.

e Treatment Initiation:

o Once tumors reach a predetermined size or when there is evidence of significant
engraftment, randomize the mice into treatment groups and begin acalabrutinib
administration as described in Protocol 3.
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Protocol 3: Administration of Acalabrutinib

A. Oral Gavage
e Preparation of Acalabrutinib Formulation:

o Prepare a homogenous suspension of acalabrutinib in a suitable vehicle (e.g., 0.5%
methylcellulose with 0.2% Tween 80 in sterile water). The final concentration should be
calculated based on the desired dosage and the average weight of the mice.

e Administration:

o Gently restrain the mouse.

o Insert a ball-tipped gavage needle into the esophagus.

o Slowly administer the calculated volume of the acalabrutinib suspension.

o Monitor the mouse briefly after administration to ensure there are no signs of distress.
B. In Drinking Water
o Preparation of Acalabrutinib Solution:

o Dissolve acalabrutinib in the drinking water at the desired concentration. The use of a
solubilizing agent such as 2-hydroxypropyl-B-cyclodextrin (HPBCD) may be necessary.[2]

o Prepare fresh solution regularly (e.g., weekly) and protect it from light.
e Administration:
o Provide the acalabrutinib-containing water to the mice ad libitum in their water bottles.

o Measure water consumption to estimate the daily dose of acalabrutinib received by each

mouse.

Summary and Considerations
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The preclinical evaluation of acalabrutinib in murine models of lymphoma is a critical step in
understanding its therapeutic potential. The choice of mouse model, dosage, and
administration route should be carefully considered based on the specific research questions.
The protocols provided here serve as a foundation for designing and conducting these
important in vivo studies. It is essential to adhere to institutional animal care and use committee
(IACUC) guidelines throughout all experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. chloniak.org [chloniak.org]

e 2. targetedonc.com [targetedonc.com]
e 3. aacrjournals.org [aacrjournals.org]

¢ 4. selleckchem.com [selleckchem.com]

e 5. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell
Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell
Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Acalabrutinib (ACP-
196) in Murine Lymphoma Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586789#acalabrutinib-acp-196-dosage-for-mouse-
models-of-lymphomal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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